1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine

CNS drug discovery dopamine receptor ligands structure-activity relationship

Researchers requiring a well-defined piperazine-piperidine hybrid for GPCR screening often face supply inconsistency and ambiguous positional isomer identity. This compound resolves that with its unambiguous 4-piperidinyl attachment and ortho-trifluoromethylbenzyl motif. - Defined scaffold for D2-family and serotonin receptor subtype profiling. - Ortho-CF₃ group imparts distinct lipophilicity (LogD₇.₄ ≈ 3.73) and metabolic stability. - Ideal matched pair with 4-fluorophenyl analog (WO2010081851A1) for CYP450 metabolism studies. Supplied with ≥95% purity and shipped ambient globally.

Molecular Formula C23H28F3N3
Molecular Weight 403.5 g/mol
Cat. No. B10885664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine
Molecular FormulaC23H28F3N3
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C23H28F3N3/c24-23(25,26)22-9-5-4-6-19(22)18-27-12-10-21(11-13-27)29-16-14-28(15-17-29)20-7-2-1-3-8-20/h1-9,21H,10-18H2
InChIKeyLFGXKMLGEYQBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine: Chemical Identity and Structural Features


1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine (molecular formula C23H28F3N3, molecular weight 403.5 g/mol) is a synthetic small molecule belonging to the piperazine-piperidine hybrid class. Its structure incorporates a 4-phenylpiperazine motif linked via a piperidine ring to a 2-(trifluoromethyl)benzyl substituent [1]. This architecture is characteristic of ligands designed to engage G-protein coupled receptors (GPCRs) in the central nervous system, particularly dopaminergic and serotonergic targets, where the ortho-trifluoromethyl group is frequently employed to modulate lipophilicity and receptor subtype selectivity [2].

GPCR ligand screening tool (dopaminergic & serotonergic targets)
Piperazine-piperidine hybrid scaffold with ortho-CF₃ benzyl pharmacophore
Supports structure-activity relationship (SAR) studies on CNS ligand series

Why Generic Piperazine-Piperidine Analogs Cannot Substitute This Compound


Within the piperazine-piperidine class, minor structural modifications—particularly the position and electronic nature of the benzyl substituent—profoundly alter receptor binding profiles, functional selectivity, and in vivo dopaminergic outcomes. QSAR models for this scaffold demonstrate that the heterocycle choice (piperazine vs. piperidine) and the physicochemical properties of the aromatic substituent are significant determinants of both D2 receptor affinity and monoamine oxidase A (MAO A) inhibition [1]. The ortho-trifluoromethylbenzyl group of the target compound imposes a unique combination of steric bulk and electron-withdrawing character absent in unsubstituted benzyl or para-substituted analogs, directly impacting ligand-receptor interaction kinetics and metabolic stability [2]. These differences invalidate any assumption of functional interchangeability among in-class compounds.

Substituent position & electronic character
Ortho-CF₃ benzyl cannot be replaced by para-CF₃ or unsubstituted benzyl without altering receptor binding kinetics and steric fit.
Heterocycle composition
Piperazine-piperidine hybrid generates a D2/MAO A profile distinct from pure piperazine or piperidine scaffolds; QSAR models confirm scaffold-dependent activity.
Positional isomerism (4- vs 3-piperidinyl)
The 3-piperidinyl isomer produces a bent geometry that may shift binding pose and convert agonist to antagonist behavior; direct substitution is not recommended.

Quantitative Differentiation Against Key Structural Comparators


Ortho-Trifluoromethylbenzyl vs. Unsubstituted and Para-Substituted Analogs

The target compound incorporates an ortho-trifluoromethylbenzyl group at the piperidine nitrogen. This contrasts with comparator molecules bearing unsubstituted benzyl (e.g., 1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine) or para-trifluoromethylbenzyl substituents. In the broader 4-phenylpiperidine/piperazine class, the position and electronic properties of the aromatic substituent are critical determinants of biological activity, with QSAR models showing that lipophilicity (LogP) and substituent position directly correlate with in vivo dopaminergic response (Q² > 0.53) [1]. The ortho-CF₃ group introduces both steric hindrance and an electron-withdrawing effect that alters the pKa of the piperidine nitrogen, influencing receptor binding kinetics distinct from para-substituted or unsubstituted analogs [2].

Substituent position
Class-level
QSAR models (Q²>0.53) show substituent position & LogP significantly influence in vivo dopaminergic response; ortho-CF₃ introduces steric hindrance and electronic withdrawal absent in para-CF₃ or unsubstituted benzyl.
Position alters binding mode; verify in target engagement assays.
Class-level inference from rat striatum microdialysis & D2 binding; confirm experimentally.
CNS drug discovery dopamine receptor ligands structure-activity relationship

Lipophilicity and CNS Drug-Likeness Profile Comparison

The target compound's ortho-trifluoromethylbenzyl group contributes to a calculated LogD (pH 7.4) of approximately 3.73 and LogP of 5.01, based on data for the closely related 3-piperidinyl positional isomer [1]. This lies within the favorable range for CNS drug candidates (CNS MPO desirability score typically favors LogD 1–4), but is distinct from the unsubstituted benzyl analog, which would have a lower LogD by approximately 1.0–1.5 log units due to the absence of the CF₃ group. The target compound's tPSA of 9.72 Ų and low hydrogen-bonding capacity (0 H-bond donors) further support passive blood-brain barrier penetration potential [1].

Lipophilicity profile
Reported
Target: LogD₇.₄ ≈ 3.73, LogP ≈ 5.01, tPSA 9.72 Ų. Unsubstituted benzyl analog estimated LogD ≈ 2.2–2.5; ~1.0–1.5 log unit increase conferred by ortho-CF₃.
Lipophilicity difference may influence assay solubility, non‑specific binding, and PK.
Calculated values from 3-piperidinyl isomer; validate with experimental LogD.
physicochemical profiling CNS drug design LogD

Piperazine-Piperidine Hybrid vs. Pure Piperazine or Piperidine Scaffolds

The target compound combines a 4-phenylpiperazine with a piperidine linker, forming a hybrid scaffold. Pharmacological characterization of 4-phenylpiperidines and 4-phenylpiperazines has established that the heterocycle identity (piperazine vs. piperidine) is a significant factor in determining both D2 receptor affinity and MAO A inhibitory activity [1]. The piperazine ring in the target compound provides an additional tertiary amine that can participate in key receptor interactions, while the piperidine linker orients the ortho-trifluoromethylbenzyl group within the binding pocket. This hybrid architecture cannot be replicated by simple piperazine-only or piperidine-only scaffolds.

Scaffold architecture
Class-level
Hybrid piperazine-piperidine (three basic N centers) vs. pure piperazine (two N) or piperidine (one N); QSAR models confirm heterocycle composition significantly predicts D2 binding and MAO A activity (Q²>0.53).
Scaffold architecture yields distinct D2/MAO A profile; verify in functional assays.
Based on in vivo microdialysis and [³H]raclopride binding class‑level inference.
dopamine D2 receptor MAO A inhibition scaffold hopping

4-Fluorophenyl Comparator from HCV Patent WO2010081851A1

Patent WO2010081851A1 explicitly discloses the 4-fluorophenyl analog of the target compound: 1-(4-fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine (SMILES: FC1=CC=CC=C1N1CCN(C2CCN(CC=3C(=CC=CC=3)C(F)(F)F)CC2)CC1) [1]. This patent describes piperidin-4-ylpiperazine compounds for the treatment of HCV infection. The target compound differs only by the absence of the fluorine atom on the phenyl ring. In medicinal chemistry, the phenyl-to-4-fluorophenyl modification alters both electronic properties (Hammett σₚ for F = 0.06 vs. H = 0) and metabolic stability (blocking para-hydroxylation), which can significantly affect pharmacokinetics and off-target profiles.

Phenyl vs 4‑F‑phenyl
Head-to-head
Target: unsubstituted phenyl; Comparator: 4‑fluorophenyl analog (WO2010081851A1). Para‑F introduces Hammett σₚ=0.06 and blocks metabolic soft spot; CYP450 oxidation rate and receptor affinity may differ.
Phenyl vs 4‑F substitution may alter metabolic stability; confirm CYP profile.
Direct structural disclosure from patent; pharmacological implications inferred.
antiviral research HCV inhibitors piperidin-4-ylpiperazine

4-Piperidinyl vs. 3-Piperidinyl Positional Isomer Differentiation

The target compound features the piperazine attached at the 4-position of the piperidine ring. The 3-piperidinyl positional isomer (1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)piperazine) is also commercially cataloged [1]. In related piperidine-based CNS ligands, the position of substitution on the piperidine ring influences the three-dimensional orientation of the pharmacophore within the receptor binding pocket. For example, in the dopamine D2 receptor ligand series, moving from 4-substituted to 3-substituted piperidine alters the distance and angle between the basic nitrogen and the aromatic moiety, which can convert an agonist into an antagonist [2].

Positional isomer
Class-level
4‑piperidinyl (linear N‑N geometry) vs 3‑piperidinyl (bent geometry); documented class examples show that moving from 4‑ to 3‑substitution can switch D2 partial agonism to antagonism.
Positional isomer change may shift receptor binding geometry; confirm pharmacology.
Class‑level SAR from 4‑phenylpiperidine/piperazine series; verify directly.
positional isomerism receptor binding conformational analysis

Research Application Scenarios Based on Evidence-Based Differentiation


CNS Drug Discovery: Dopaminergic and Serotonergic Screening Libraries

The compound's piperazine-piperidine hybrid scaffold, combined with the ortho-CF₃ benzyl group, makes it a suitable candidate for screening against dopamine D2-family receptors and serotonin receptor subtypes. QSAR studies confirm that this scaffold class engages both D2 receptors and MAO A, with predictive models enabling rational library design [1]. The ortho-CF₃ substitution offers a distinct lipophilicity profile (LogD₇.₄ ≈ 3.73) that falls within the CNS drug-like space [2].

SAR Studies: Ortho-Substituted Benzyl Pharmacophore Exploration

The target compound serves as a key reference point for SAR investigations comparing ortho-, meta-, and para-CF₃ substitution on the benzyl group. Its well-defined structural features allow systematic exploration of how the ortho-CF₃ group influences receptor binding kinetics and functional selectivity versus the 4-fluorophenyl analog disclosed in WO2010081851A1 [3].

Metabolic Stability Profiling: Phenyl vs. 4-Fluorophenyl Isosteres

The unsubstituted phenyl ring of the target compound, contrasted with the 4-fluorophenyl analog from patent WO2010081851A1, provides an ideal matched pair for evaluating the impact of para-fluorination on oxidative metabolism and CYP450-mediated clearance [3]. This comparison is essential for lead optimization programs in CNS and antiviral indications.

Positional Isomer Selectivity: 4-Piperidinyl vs. 3-Piperidinyl Geometry

The compound can be employed alongside its 3-piperidinyl positional isomer to investigate how the attachment point on the piperidine ring alters ligand-receptor interactions. The doctoral thesis by Pettersson demonstrates that such positional changes can convert D2 partial agonists into antagonists, providing a powerful tool for probing receptor activation mechanisms [1].

Application
Selection Property
Validation Focus
GPCR screening (dopaminergic/serotonergic)
Ortho-CF₃ benzyl pharmacophore
D2 receptor binding & MAO A activity assays
Ortho‑CF₃ benzyl SAR exploration
Substituent position & electronic profile
Functional selectivity in D2 partial agonism/antagonism models
Metabolic stability comparison (phenyl vs 4‑F‑phenyl)
Phenyl‑4F isostere pair
CYP450 metabolic stability profiling
Positional isomer selectivity (4‑ vs 3‑piperidinyl)
Piperidine substitution position
Receptor binding geometry confirmation (docking/X‑ray)
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